Fmoc-Ala-OH-13C3,15N

Quantitative Proteomics LC-MS/MS Isotope Dilution

Fmoc-Ala-OH-13C3,15N (CAS 865720-15-6) is an isotopically labeled derivative of N-Fmoc-L-alanine, uniformly enriched with carbon-13 at all three carbon positions and nitrogen-15 at the single nitrogen position. With a molecular formula of C15¹³C₃H17¹⁵NO₄ and a molecular weight of 315.30 g/mol, this compound exhibits a net mass shift of M+4 relative to the unlabeled analog.

Molecular Formula C18H17NO4
Molecular Weight 315.30 g/mol
Cat. No. B12059352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-OH-13C3,15N
Molecular FormulaC18H17NO4
Molecular Weight315.30 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1,19+1
InChIKeyQWXZOFZKSQXPDC-SCMTXWLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-OH-13C3,15N for High-Resolution Quantitative Proteomics and Protein NMR


Fmoc-Ala-OH-13C3,15N (CAS 865720-15-6) is an isotopically labeled derivative of N-Fmoc-L-alanine, uniformly enriched with carbon-13 at all three carbon positions and nitrogen-15 at the single nitrogen position . With a molecular formula of C15¹³C₃H17¹⁵NO₄ and a molecular weight of 315.30 g/mol, this compound exhibits a net mass shift of M+4 relative to the unlabeled analog . As a stable isotope-labeled (SIL) amino acid building block, it is specifically designed for incorporation into synthetic peptides via standard Fmoc-solid-phase peptide synthesis (SPPS) protocols, where it serves as an internal standard or a site-specific NMR probe [1].

Why Unlabeled Fmoc-Ala-OH Cannot Replace Fmoc-Ala-OH-13C3,15N in Quantitative MS and Advanced NMR


Substituting the labeled Fmoc-Ala-OH-13C3,15N with unlabeled Fmoc-Ala-OH, or even a singly labeled analog (e.g., 15N-only or single 13C), fundamentally compromises or invalidates the intended analytical workflow [1]. Unlabeled alanine is indistinguishable from endogenous analyte in mass spectrometry (MS), rendering absolute quantitation via isotope dilution impossible [2]. Furthermore, for protein NMR, the uniform 13C,15N labeling is not merely an enhancement but an absolute prerequisite for the majority of modern triple-resonance experiments, which rely on through-bond magnetization transfer across the ¹³C-¹⁵N-¹H backbone to enable resonance assignment and structure determination of proteins inaccessible via recombinant expression [3].

Quantitative Differentiation of Fmoc-Ala-OH-13C3,15N: Comparative Evidence for Procurement Decisions


Isotopic Enrichment and Mass Shift Advantage for MS Quantitation vs. Unlabeled and Singly Labeled Analogs

Fmoc-Ala-OH-13C3,15N provides a definitive mass shift of M+4 (Δm/z = +4.0) relative to the unlabeled Fmoc-Ala-OH, which is essential for avoiding isotopic cross-talk and ensuring baseline resolution in mass spectrometry . In contrast, a singly labeled analog such as Fmoc-Ala-OH-15N provides only an M+1 shift, which is insufficient for complex matrices due to the natural abundance of ¹³C isotopes in the analyte . The target compound's isotopic purity is specified at ≥99 atom % ¹³C and ≥98 atom % ¹⁵N, ensuring negligible unlabeled species that would otherwise compromise the lower limit of quantitation (LLOQ) .

Quantitative Proteomics LC-MS/MS Isotope Dilution Internal Standard

Enabling Triple-Resonance NMR for Site-Specific Protein Structural Analysis vs. Recombinant Labeling

The uniform ¹³C and ¹⁵N labeling pattern of this Fmoc-Ala-OH derivative enables its use in solid-phase peptide synthesis (SPPS) to introduce site-specific isotopic probes into proteins. A seminal study demonstrated that SPPS using commercially available uniformly 13C-, 15N-labeled Fmoc amino acids, like Fmoc-Ala-OH-13C3,15N, was critical for solving the NMR structure of the cytotoxic HIV-1 Vpr protein, which could not be produced in sufficient quantities using recombinant expression in labeled media [1]. The study successfully produced 104 mg of labeled Vpr protein with a 15% yield, using labeled amino acids at only 22 selected positions [2].

Protein NMR Triple-Resonance Site-Specific Labeling SPPS

Differential Isotopic Pattern for High-Resolution Isotopologue Analysis vs. Natural Abundance Alanine

The uniform ¹³C₃,¹⁵N labeling pattern of Fmoc-Ala-OH-13C3,15N generates a distinct isotopologue cluster that is resolvable from natural abundance alanine in high-resolution mass spectrometry. While the natural ¹³C abundance of alanine creates a complex overlapping isotopologue envelope requiring a resolving power >65,000 for separation, the M+4 isotopologue from the fully labeled standard is uniquely identifiable at lower resolution [1]. This is a significant analytical advantage for studies tracking metabolic flux where multiple isotopologues (M+1, M+2, M+3, etc.) are generated from partially labeled precursors [2].

Metabolomics Isotopologue Analysis CID-MS Metabolic Flux

Standardized Physical-Chemical Properties for Reproducible SPPS Automation vs. Uncharacterized Batches

Reproducibility in automated SPPS relies on consistent reagent properties. Fmoc-Ala-OH-13C3,15N from reputable vendors is supplied with a defined melting point of 155-158 °C and a specific optical rotation of [α]²⁰/D -18° (c = 1 in DMF) . These are not merely academic values; they serve as critical quality control (QC) metrics to verify compound identity and integrity upon receipt, preventing costly synthesis failures due to degraded or misidentified material. A comparison of available analogs shows this specific labeled compound maintains physical properties closely aligned with the unlabeled parent (mp 153-156 °C), confirming minimal perturbation from isotopic substitution .

Automated Peptide Synthesis Quality Control SPPS Reproducibility

Optimal Use Cases for Fmoc-Ala-OH-13C3,15N Based on Quantitative Evidence


Absolute Quantitation of Synthetic Peptide Therapeutics via LC-MS/MS

This compound serves as the definitive precursor for synthesizing a stable isotope-labeled (SIL) internal standard peptide, providing an M+4 mass shift essential for isotope dilution LC-MS/MS assays used in pharmacokinetic (PK) and toxicokinetic (TK) studies of peptide drugs, as validated by its use in clinical bioanalysis [1].

Site-Specific NMR Structural Biology of Cytotoxic or Aggregation-Prone Proteins

Incorporation of this uniformly labeled building block at selected positions in a synthetic peptide chain enables heteronuclear triple-resonance NMR experiments for proteins that are lethal to host cells (e.g., HIV-1 Vpr) or that misfold when expressed recombinantly, a feat demonstrated by the successful structural determination of full-length Vpr [2].

Metabolic Flux Analysis and Isotopologue Tracing in Complex Biological Matrices

The M+4 isotopologue provides a clean, high-mass spectral feature that is ideal for spiking into biological extracts prior to derivatization and MS analysis. This approach facilitates the quantification of endogenous alanine flux and the resolution of overlapping isotopologue clusters generated from partially labeled nutrient sources, as implied by class-level evidence on isotopologue separation [3].

Quality Control and Method Development for Automated SPPS Facilities

With defined physical constants (mp 155-158 °C; [α]²⁰/D -18°) closely mirroring its unlabeled counterpart, this reagent is an ideal candidate for validating new automated peptide synthesizer protocols or troubleshooting low-yielding sequences without consuming valuable, custom-synthesized peptide intermediates .

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